

Pharmacological profile of PB28 dihydrochloride

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Compound of Interest		
Compound Name:	PB28	
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An In-Depth Technical Guide to the Pharmacological Profile of PB28 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, a cyclohexylpiperazine derivative, is a synthetic ligand that has garnered significant interest for its dual activity at sigma (σ) receptors.[1][2] It is characterized as a high-affinity sigma-2 (σ 2) receptor agonist and a sigma-1 (σ 1) receptor antagonist.[1][3][4] This unique pharmacological profile has led to its investigation in multiple therapeutic areas, most notably as a potential antitumor and antiviral agent.[1][5] The overexpression of σ 2 receptors in numerous tumor cell lines makes them an attractive target for cancer therapy.[1][6] Furthermore, the interaction of sigma receptors with SARS-CoV-2 viral proteins has highlighted **PB28** as a promising candidate for antiviral drug development.[2][7] This document provides a comprehensive overview of the pharmacological properties of **PB28**, detailing its binding affinities, functional activities, and the molecular pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The pharmacological activity of **PB28** has been quantified across various experimental systems. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of PB28



Target	Ligand Action	K _i (nM)	Test System	Reference(s)
Sigma-2 (σ2) Receptor	Agonist	0.68	-	[1][3][4]
0.8	-	[8]	_	
0.28	MCF-7 cell membranes	[3][4][9]		
0.17	MCF-7 ADR cell membranes	[3][4]	_	
Sigma-1 (σ1) Receptor	Antagonist	0.38	-	[1][3][4]
15.2	-	[8]		
13.0	MCF-7 cell membranes	[3][4][9]	_	
10.0	MCF-7 ADR cell membranes	[3][4]	_	
hERG Channel	-	>1000	-	[9]
H2A/H2B Histone Dimer	-	0.50 (IC50)	Reconstituted H2A/H2B dimer	[2]

Table 2: In Vitro Functional Activity and Cytotoxicity of PB28



Activity	IC50 / EC50	Cell Line / Tissue	Reference(s)
Cell Growth Inhibition (IC50)	25 nM	MCF-7 (Human Breast Adenocarcinoma)	[1][3][9]
15 nM	MCF-7 ADR (Doxorubicin- Resistant)	[1][3][9]	
Cytotoxicity (EC50)	>100 μM	Panc-1, KP02, AsPC1 (Pancreatic Cancer)	[2]
Antiviral Activity (IC90)	278 nM	Vero E6 (SARS-CoV-2 Infectivity)	[9]
Functional Inhibition (EC50)	2.62 μΜ	Guinea Pig Bladder (Electrically evoked twitch)	[3][4][8]
3.96 μΜ	Guinea Pig Ileum (Electrically evoked twitch)	[3][4][8]	

Signaling Pathways and Mechanisms of Action

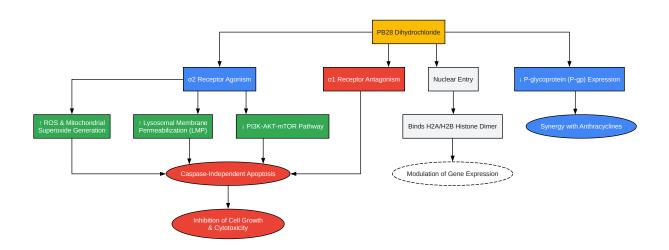
PB28 exerts its biological effects through the modulation of several cellular pathways. Its primary mechanism involves acting as a σ 2 receptor agonist and a σ 1 receptor antagonist.

Antitumor Activity

In cancer cells, **PB28**'s agonism at the $\sigma 2$ receptor and antagonism at the $\sigma 1$ receptor initiate a cascade of events leading to cell death.[10][11] This process is notably caspase-independent. [3][10] Key downstream effects include the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to increased oxidative stress.[2] **PB28** also induces lysosomal membrane permeabilization (LMP).[2] In renal cancer cells, **PB28** has been shown to suppress cell proliferation and invasion by inhibiting the PI3K-AKT-mTOR signaling pathway. [12] Furthermore, **PB28** can enter the cell nucleus and bind to the H2A/H2B histone dimer, suggesting a potential role in modulating chromatin structure and gene expression.[2] A



significant aspect of its antitumor profile is its ability to reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, thereby synergizing with conventional chemotherapeutics like doxorubicin.[3][9][10]



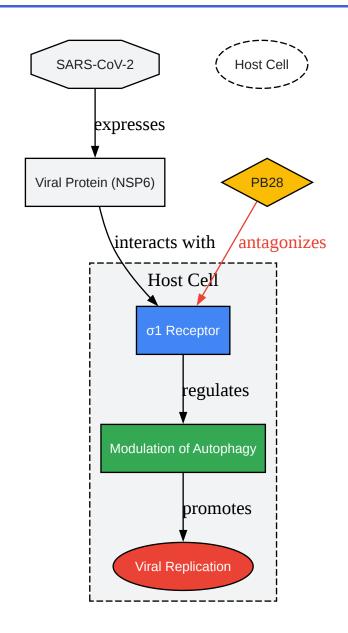
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Caption: Antitumor signaling pathways modulated by PB28.

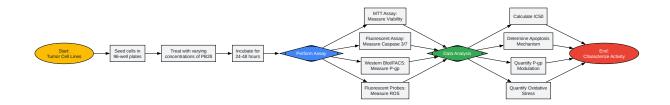
Antiviral Activity

The antiviral properties of **PB28** came to prominence during research into host-virus protein interactions for SARS-CoV-2.[2] Sigma receptors were identified as host proteins that interact with viral proteins, and **PB28** was found to be a potent inhibitor of SARS-CoV-2 replication, approximately 20-fold more active than hydroxychloroquine in in-vitro assays.[2][7][9] The proposed mechanism involves **PB28** binding to the inositol trisphosphate (InsP3) receptor in the endoplasmic reticulum, which may interfere with the autophagosome production that the virus modulates for its replication.[2][13] Its activity is likely mediated through its antagonism of the $\sigma1$ receptor.[5][14]





Endoplasmic Reticulum (ER)





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